

"Acid Red 249" chemical properties and structure

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Compound of Interest

Compound Name: Acid Red 249

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Acid Red 249: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies for **Acid Red 249** (C.I. 18134), a monoazo dye. The information is intended to support research and development activities where this compound may be encountered.

Core Chemical and Physical Properties

Acid Red 249 is a synthetic dye characterized by its red, powdery appearance and solubility in water.^[1] It is classified as a weak acid dye due to the presence of sulfonic acid groups. The key identifying and physical properties of **Acid Red 249** are summarized in the table below for easy reference.

Property	Value
Common Name	Acid Red 249
Synonyms	Tracid Brilliant Red B, Acid Red B, Weak Acid Brilliant Red B, Polar Brilliant Red B[2][3]
C.I. Name	Acid Red 249[3]
C.I. Number	18134
CAS Number	6416-66-6[4]
Molecular Formula	C ₂₉ H ₂₀ ClN ₃ Na ₂ O ₁₀ S ₃ [4]
Molecular Weight	748.11 g/mol [4]
IUPAC Name	disodium;3-[(5-chloro-2-phenoxyphenyl)diazenyl]-4-hydroxy-5-(p-tolylsulfonamido)naphthalene-2,7-disulfonate
Physical Appearance	Dark red to brown powder[2]
Solubility	Soluble in water, slightly soluble in ethanol[1]
λ _{max} (in water)	510 nm

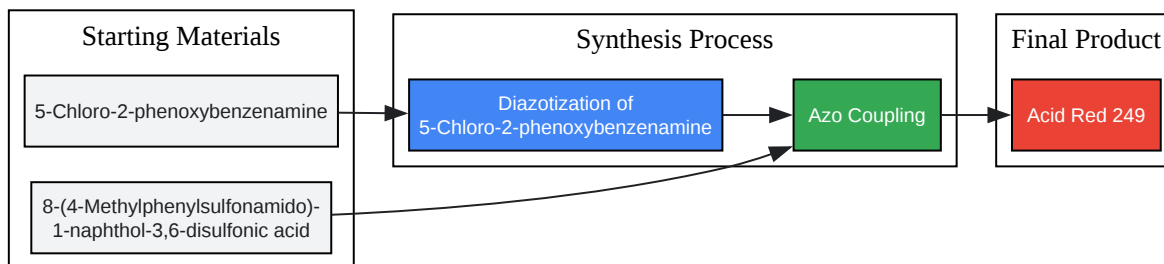
Chemical Structure

The chemical structure of **Acid Red 249** is characterized by a single azo bond (-N=N-) connecting a substituted phenyl ring to a substituted naphthalene ring system. The molecule contains multiple sulfonate groups, which impart water solubility.

Chemical structure of **Acid Red 249**.

Synthesis Workflow

The manufacturing process for **Acid Red 249** involves a two-step synthesis: the diazotization of an aromatic amine followed by an azo coupling reaction.[4]



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Synthesis workflow of **Acid Red 249**.

Experimental Protocols

Detailed methodologies for the characterization and quantification of **Acid Red 249** are crucial for quality control and research purposes. The following sections provide protocols for UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).

UV-Vis Spectrophotometric Analysis

This protocol outlines the determination of **Acid Red 249** concentration in a solution using UV-Vis spectrophotometry, based on its maximum absorbance at 510 nm.

Objective: To quantify the concentration of **Acid Red 249** in an aqueous solution.

Materials and Reagents:

- **Acid Red 249** reference standard
- Deionized water
- Volumetric flasks (100 mL and 10 mL)
- Pipettes
- UV-Vis Spectrophotometer

- Quartz cuvettes

Procedure:

- Preparation of Stock Standard Solution (100 µg/mL):
 - Accurately weigh 10 mg of **Acid Red 249** reference standard.
 - Dissolve the standard in a 100 mL volumetric flask with deionized water.
 - Ensure the standard is completely dissolved by gentle agitation or sonication.
 - Fill the flask to the mark with deionized water and mix thoroughly.
- Preparation of Working Standard Solutions:
 - Prepare a series of working standard solutions (e.g., 1, 2, 5, 10, and 20 µg/mL) by diluting the stock solution with deionized water using volumetric flasks and pipettes.
- Spectrophotometer Setup:
 - Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
 - Set the wavelength to the maximum absorbance of **Acid Red 249**, which is 510 nm.
 - Use deionized water as a blank to zero the instrument.
- Measurement and Calibration Curve:
 - Measure the absorbance of each working standard solution at 510 nm.
 - Plot a calibration curve of absorbance versus concentration.
 - Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). The R^2 value should be close to 1 for a linear relationship.
- Sample Analysis:

- Prepare the sample solution by dissolving a known amount of the sample containing **Acid Red 249** in deionized water. Dilute as necessary to ensure the absorbance falls within the linear range of the calibration curve.
- Measure the absorbance of the sample solution at 510 nm.
- Calculate the concentration of **Acid Red 249** in the sample using the equation from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Analysis

While a specific, validated HPLC method for **Acid Red 249** was not found in the performed search, the following is a representative protocol for the analysis of monoazo acid dyes, which can be adapted and validated for **Acid Red 249**. This method is based on common practices for similar analytes.

Objective: To separate and quantify **Acid Red 249** and its potential impurities using reversed-phase HPLC with UV detection.

Materials and Reagents:

- **Acid Red 249** reference standard
- Acetonitrile (HPLC grade)
- Ammonium acetate or Formate (HPLC grade)
- Water (HPLC grade)
- Formic acid or Acetic acid (for pH adjustment)
- Methanol (HPLC grade)
- 0.45 µm syringe filters

Instrumentation:

- HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions (to be optimized and validated):

Parameter	Recommended Condition
Mobile Phase A	10-20 mM Ammonium acetate or formate in water, pH adjusted to 3-4 with formic or acetic acid
Mobile Phase B	Acetonitrile
Gradient	Start with a low percentage of B (e.g., 5-10%), increase linearly to a high percentage (e.g., 90-95%) over 15-20 minutes, hold for a few minutes, and then return to initial conditions for re-equilibration.
Flow Rate	0.8 - 1.2 mL/min
Column Temperature	25 - 40 °C
Detection Wavelength	510 nm (for quantification) and DAD scan (e.g., 200-700 nm) for peak purity analysis
Injection Volume	10 - 20 µL

Procedure:

- Preparation of Mobile Phase:
 - Prepare the mobile phases as described in the table.
 - Degas the mobile phases using an online degasser or by sonication.
- Preparation of Standard and Sample Solutions:

- Prepare a stock solution of **Acid Red 249** reference standard (e.g., 100 µg/mL) in a suitable solvent (e.g., a mixture of water and methanol).
- Prepare working standards by diluting the stock solution with the initial mobile phase composition.
- Prepare the sample solution by dissolving a known amount of the sample in the same solvent and filtering it through a 0.45 µm syringe filter before injection.
- System Suitability:
 - Before sample analysis, perform system suitability tests by injecting a standard solution multiple times.
 - Check for parameters like retention time reproducibility (RSD < 2%), peak area precision (RSD < 2%), tailing factor (typically between 0.8 and 1.5), and theoretical plates.
- Analysis and Quantification:
 - Inject the standard solutions to generate a calibration curve.
 - Inject the sample solutions.
 - Identify the **Acid Red 249** peak based on its retention time compared to the standard.
 - Quantify the amount of **Acid Red 249** in the sample using the calibration curve.

Conclusion

This technical guide provides essential information on the chemical properties, structure, and analytical methods for **Acid Red 249**. The provided data and protocols can serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where the characterization of this dye is necessary. It is important to note that the HPLC method provided is a representative protocol and should be properly validated for specific applications.

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